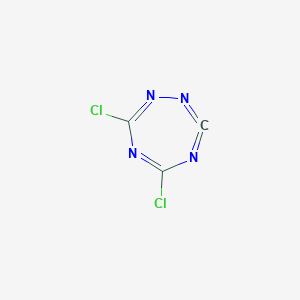![molecular formula C36H49Br B14239853 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 443295-47-4](/img/structure/B14239853.png)
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a bromine atom
Preparation Methods
The synthesis of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene typically involves multiple steps, including the formation of Grignard reagents and subsequent coupling reactions. One common method involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent. This intermediate is then reacted with 3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl chloride under controlled conditions to yield the desired product .
Chemical Reactions Analysis
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate to form carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds include:
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in catalytic processes.
1-Bromo-2,4,6-triisopropylbenzene: A precursor in the synthesis of the target compound.
2,4,6-Triisopropylphenylboronic acid: Used in similar coupling reactions.
These compounds share structural similarities but differ in their specific applications and reactivity.
Properties
CAS No. |
443295-47-4 |
|---|---|
Molecular Formula |
C36H49Br |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
2-[3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C36H49Br/c1-20(2)26-16-31(22(5)6)35(32(17-26)23(7)8)28-13-29(15-30(37)14-28)36-33(24(9)10)18-27(21(3)4)19-34(36)25(11)12/h13-25H,1-12H3 |
InChI Key |
DOJFXAXSXSJQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)Br)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
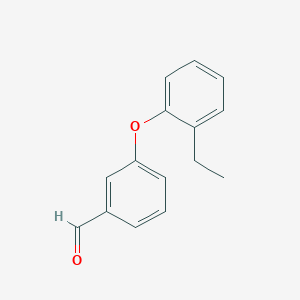
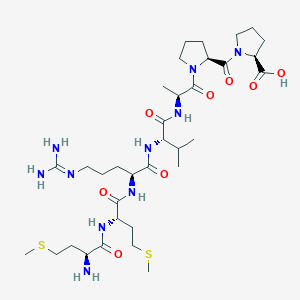

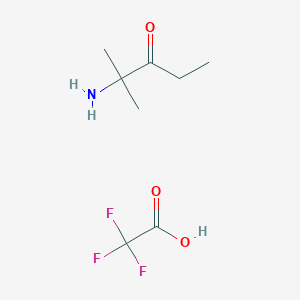
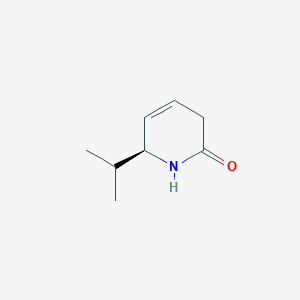

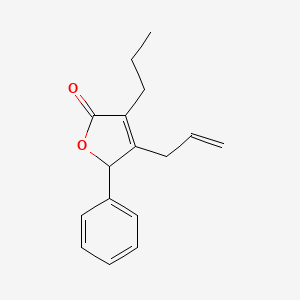

![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)

![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
